Potassium 5-formylfuran-2-yltrifluoroborate
Overview
Description
Potassium 5-formylfuran-2-yltrifluoroborate is an organoboron compound that belongs to the class of potassium trifluoroborates. It is a white crystalline powder that is soluble in polar solvents such as water and methanol. This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-formylfuran-2-yltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. These intermediates are prepared via the in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) . The reaction conditions are generally mild and do not require the use of harsh reagents or extreme temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reactions, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-formylfuran-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and alcohols.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives. These products are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium 5-formylfuran-2-yltrifluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of oncology.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium 5-formylfuran-2-yltrifluoroborate involves its role as a boron-containing reagent in organic synthesis. The compound participates in transmetalation reactions, where it transfers its boron moiety to a metal catalyst, such as palladium, in the Suzuki-Miyaura coupling reaction . This process facilitates the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium 5-formylfuran-2-yltrifluoroborate include:
Uniqueness
This compound is unique due to its formyl group, which provides additional reactivity and versatility in organic synthesis. This functional group allows for further modifications and the formation of a wide range of derivatives, making it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
potassium;trifluoro-(5-formylfuran-2-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZQTPHWWAMAMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(O1)C=O)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649120 | |
Record name | Potassium trifluoro(5-formylfuran-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907604-62-0 | |
Record name | Potassium trifluoro(5-formylfuran-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 907604-62-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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